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ALDEHYDE DEHYDROGENASE - 9028-88-0

ALDEHYDE DEHYDROGENASE

Catalog Number: EVT-1510128
CAS Number: 9028-88-0
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aldehyde dehydrogenases (ALDHs) constitute a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aliphatic and aromatic aldehydes []. They are found in various organisms, including bacteria, plants, and animals [, ]. In mammals, ALDHs play a crucial role in detoxification by converting aldehydes to their corresponding carboxylic acids []. They are involved in various metabolic pathways, including ethanol metabolism, retinoic acid signaling, and biosynthesis of osmoprotectants [, , ]. ALDHs exist in multiple molecular forms, with different isoenzymes exhibiting distinct kinetic properties and subcellular localizations [, , ].

Acetaldehyde

  • Compound Description: Acetaldehyde is a highly toxic and reactive aldehyde. It is a natural by-product of ethanol metabolism, primarily occurring in the liver. [, , ]
  • Relevance: Acetaldehyde serves as a substrate for ALDH, which catalyzes its oxidation to the less toxic acetate. This enzymatic step is crucial for detoxifying acetaldehyde and preventing its accumulation, which can lead to various health problems. [, , ] The build-up of acetaldehyde, particularly in individuals with an ALDH2 genetic polymorphism resulting in reduced ALDH2 activity, leads to an alcohol-flush reaction and has been linked to a lower risk of alcoholism. [, ]

Acetate

  • Relevance: Acetate is the product of the ALDH-catalyzed oxidation of acetaldehyde. The conversion of acetaldehyde to acetate by ALDH represents a critical detoxification step in ethanol metabolism. [, , ]

NAD+ (Nicotinamide Adenine Dinucleotide)

  • Compound Description: NAD+ is a coenzyme central to metabolism, found in all living cells. It acts as an electron carrier, cycling between its oxidized (NAD+) and reduced (NADH) forms. [, , ]
  • Relevance: NAD+ is an essential cofactor for many ALDH enzymes. It acts as an electron acceptor during the oxidation of aldehydes to carboxylic acids. [, , ] The binding of NAD+ and NADH to ALDH induces characteristic shifts in absorption and fluorescence spectra, enabling the study of enzyme kinetics. [, , ]

NADH (Nicotinamide Adenine Dinucleotide, Reduced)

  • Compound Description: NADH is the reduced form of NAD+, a crucial coenzyme in metabolic reactions. [, , ]
  • Relevance: While NAD+ is a cofactor for ALDH, NADH can act as an inhibitor for some ALDH isozymes, influencing their kinetic properties and activity. [, , ] The binding affinity of NADH to ALDH is an important parameter in understanding the enzyme's catalytic mechanism. []

Ethanol

  • Compound Description: Ethanol, commonly known as alcohol, is a psychoactive drug and the primary intoxicating agent in alcoholic beverages. [, , , ]
  • Relevance: Ethanol metabolism is directly relevant to ALDH, as the enzyme is responsible for detoxifying acetaldehyde, a toxic intermediate generated during ethanol breakdown. [, , , ] Genetic variations in ALDH, particularly ALDH2, can influence an individual's response to ethanol and their predisposition to alcohol-related issues. [, ]

4-Hydroxy-2-Nonenal (4-HNE)

  • Compound Description: 4-HNE is a highly reactive aldehyde produced during lipid peroxidation, a process associated with oxidative stress and cellular damage. [, ]
  • Relevance: 4-HNE is a substrate for ALDH. Research suggests that ALDH, particularly ALDH2, plays a protective role against oxidative stress by detoxifying 4-HNE, thereby mitigating its damaging effects on cells and tissues. [, ]

Propionaldehyde

  • Compound Description: Propionaldehyde is an aldehyde used in industrial processes and also found naturally in some foods. [, ]
  • Relevance: Propionaldehyde serves as a substrate for various ALDH isozymes. Kinetic studies using propionaldehyde as a substrate have contributed to understanding the enzymatic mechanism and substrate specificity of ALDH. [, ]

Glycolaldehyde

  • Compound Description: Glycolaldehyde is the smallest dihydroxyaldehyde, playing a role in sugar metabolism. []
  • Relevance: Glycolaldehyde acts as a substrate for ALDH. Kinetic studies, including those with glycolaldehyde, have provided insights into the enzyme's mechanism. []

Succinic Semialdehyde

  • Compound Description: Succinic semialdehyde is an aldehyde involved in the metabolism of gamma-aminobutyric acid (GABA). [, ]
  • Relevance: Succinic semialdehyde is a substrate for a specific ALDH isozyme, succinic semialdehyde dehydrogenase. This enzyme plays a crucial role in the GABA shunt, a metabolic pathway important for neurotransmitter balance. [, ]

3,4-Dihydroxyphenylacetaldehyde (DOPAL)

  • Compound Description: DOPAL is a toxic aldehyde formed during the metabolism of dopamine, a neurotransmitter. []
  • Relevance: DOPAL can be metabolized by certain ALDH isozymes. Research suggests that ALDH might play a role in detoxifying DOPAL, potentially offering a protective mechanism against dopamine-related neurotoxicity. []

Betaine Aldehyde

  • Compound Description: Betaine aldehyde is an intermediate in the biosynthesis of glycine betaine, an osmoprotectant compound found in plants and some microorganisms. [, ]
  • Relevance: Betaine aldehyde is a substrate for betaine-aldehyde dehydrogenase (BADH), an enzyme belonging to the ALDH superfamily. BADH catalyzes the final step in the synthesis of glycine betaine, contributing to osmotic stress tolerance in plants. [, ]

Glycine Betaine

  • Compound Description: Glycine betaine is an osmolyte that protects cells from osmotic stress. It is synthesized in certain plants and microorganisms, including Escherichia coli. [, ]
  • Relevance: While not a direct substrate for ALDH, glycine betaine is the product of the ALDH family member BADH, which acts on betaine aldehyde. The study of glycine betaine synthesis pathways is indirectly relevant to ALDH research, particularly concerning the role of BADH. [, ]

Disulfiram

  • Compound Description: Disulfiram is a drug used to treat chronic alcoholism. It acts by inhibiting aldehyde dehydrogenase, particularly the ALDH2 isozyme. [, , , ]
  • Relevance: Disulfiram is a potent ALDH inhibitor and is used as a tool in research to study the enzyme's activity and physiological roles. [, , , ] Its therapeutic effect in treating alcoholism relies on its ability to block ALDH2, leading to the accumulation of acetaldehyde upon alcohol consumption, causing unpleasant effects that discourage alcohol intake. [, , , ]

Calcium Carbide (Calcium Cyanamide)

  • Compound Description: Calcium carbide is an inorganic compound also known as calcium cyanamide. It has various industrial uses and has been investigated for potential pharmacological applications. []
  • Relevance: Calcium carbide, like disulfiram, can inhibit ALDH activity. Research has explored its interaction with ALDH, particularly its potential to influence alcohol metabolism and acetaldehyde levels. []

2-Hydroxyethyl Disulfide

  • Compound Description: 2-Hydroxyethyl disulfide is a disulfide compound that can modify thiol groups in proteins. []
  • Relevance: 2-Hydroxyethyl disulfide can reversibly inactivate ALDH by forming mixed disulfides with cysteine residues in the enzyme. This interaction provides insights into the role of cysteine residues in ALDH activity and has been used to study the enzyme's structure-function relationships. []

β-Mercaptoethanol

  • Compound Description: β-Mercaptoethanol is a reducing agent commonly used in biochemical and molecular biology research. []
  • Relevance: β-Mercaptoethanol is relevant to ALDH research due to its ability to reverse the inactivation of the enzyme caused by 2-hydroxyethyl disulfide. It acts by reducing the mixed disulfides formed between the enzyme and the disulfide compound, restoring ALDH activity. []

N-Tosyl-L-Phenylalanine Chloromethyl Ketone (TPCK)

  • Compound Description: TPCK is a serine protease inhibitor, known to target chymotrypsin-like enzymes. []
  • Relevance: TPCK has been found to inactivate ALDH. While it primarily targets serine proteases, studies using TPCK have provided insights into the active site structure and amino acid residues essential for ALDH activity. []

2-Bromo-2-Phenylacetic Acid

  • Compound Description: 2-Bromo-2-phenylacetic acid is a structural analog of certain ALDH substrates. []
  • Relevance: 2-Bromo-2-phenylacetic acid acts as an inhibitor of ALDH. Its use in enzyme kinetics studies has helped researchers elucidate the enzyme's reaction mechanism. []

Chloral Hydrate

  • Compound Description: Chloral hydrate is a sedative and hypnotic drug. It is metabolized to trichloroethanol, a pharmacologically active metabolite. []
  • Relevance: While chloral hydrate itself is not a substrate for ALDH, its metabolism and potential interactions with ALDH have been investigated. [] Studies exploring the substrate specificity of ALDH, including its inability to metabolize chloral hydrate, contribute to understanding the enzyme's role in detoxification pathways. []

Indoleacetaldehyde

  • Compound Description: Indoleacetaldehyde is an aldehyde derived from the amino acid tryptophan. It serves as a precursor to the plant hormone indole-3-acetic acid (IAA). []
  • Relevance: Indoleacetaldehyde can be a substrate for certain ALDH isozymes. The use of indoleacetaldehyde in enzymatic assays has aided in characterizing ALDH activity and studying its potential role in various metabolic pathways, including those involved in plant hormone biosynthesis. []

γ-Aminobutyraldehyde (GAB-ald)

  • Compound Description: γ-Aminobutyraldehyde is an intermediate in the metabolism of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. []
  • Relevance: γ-Aminobutyraldehyde is a substrate for both betaine aldehyde dehydrogenase (BADH2) and γ-aminobutyraldehyde dehydrogenase (AADH) [], enzymes related to the ALDH superfamily. Research suggests that altered activity or mutations in BADH2 can lead to the accumulation of γ-aminobutyraldehyde, which is then converted to 2-acetyl-1-pyrroline, a compound responsible for the aroma of fragrant rice. []
Source

Aldehyde dehydrogenases are widely distributed in nature, found in various organisms including bacteria, fungi, plants, and animals. They are particularly abundant in the liver, where they participate in the metabolism of alcohols and aldehydes. In plants, aldehyde dehydrogenases are involved in stress responses and the detoxification of reactive aldehydes produced during abiotic stress conditions.

Classification

Aldehyde dehydrogenases can be classified into three main classes based on their structural features:

  1. Class 1: Typically homotetramers with a molecular weight of approximately 500 kDa.
  2. Class 2: Similar to Class 1 but with different substrate specificities.
  3. Class 3: Generally homodimers with a lower molecular weight (around 450 kDa) and a unique N-terminal deletion compared to Classes 1 and 2 .
Synthesis Analysis

Methods

The synthesis of aldehyde dehydrogenases can be achieved through various methods, including recombinant DNA technology, where genes encoding these enzymes are cloned into expression vectors and transformed into host cells such as Escherichia coli or yeast. This allows for large-scale production of the enzyme.

Technical Details

For instance, the expression of aldehyde dehydrogenase from Pseudomonas aeruginosa has been reported using a robust NADP^+-dependent system that demonstrates excellent stability under various conditions. The enzyme can be purified using affinity chromatography techniques that exploit its unique binding properties to specific substrates or cofactors .

Molecular Structure Analysis

Structure

Aldehyde dehydrogenases typically exhibit a conserved three-domain structure comprising:

  • NAD(P) binding domain: Responsible for cofactor interaction.
  • Catalytic domain: Where the oxidation reaction occurs.
  • Oligomerization domain: Facilitates the formation of functional enzyme complexes.

The active site is characterized by a funnel-shaped cavity that accommodates substrate entry .

Data

Crystallographic studies have revealed detailed insights into the substrate entry channel's dimensions, which vary among different classes of aldehyde dehydrogenases, influencing their substrate specificity and catalytic efficiency .

Chemical Reactions Analysis

Reactions

Aldehyde dehydrogenases catalyze the oxidation of aldehydes to carboxylic acids using NAD+ or NADP+ as cofactors. The general reaction can be represented as follows:

RCHO+NAD+RCOOH+NADH+H+\text{RCHO}+\text{NAD}^+\rightarrow \text{RCOOH}+\text{NADH}+\text{H}^+

Technical Details

The reaction mechanism involves the formation of a tetrahedral intermediate followed by the release of NADH and protons. Specific residues within the active site play crucial roles in stabilizing the transition state during catalysis .

Mechanism of Action

Process

The mechanism by which aldehyde dehydrogenases operate involves several key steps:

  1. Substrate Binding: The aldehyde substrate enters the active site through the substrate entry channel.
  2. Oxidation: The aldehyde is oxidized to a carboxylic acid via hydride transfer to NAD(P)+.
  3. Product Release: The carboxylic acid product is released, regenerating the enzyme for subsequent reactions.

Data

Kinetic studies have shown that variations in substrate structure can significantly affect reaction rates, highlighting the importance of specific amino acid interactions within the active site .

Physical and Chemical Properties Analysis

Physical Properties

Aldehyde dehydrogenases are typically soluble proteins with molecular weights ranging from 450 to 500 kDa depending on their class. They exhibit optimal activity at specific pH ranges (usually between pH 7-9) and temperatures (often around 37°C for mammalian enzymes).

Chemical Properties

These enzymes are sensitive to denaturing conditions such as extreme pH or high temperatures but can be stabilized using various additives during purification processes. Their catalytic activity is often influenced by the presence of metal ions or other cofactors which may enhance their stability or activity .

Applications

Scientific Uses

Aldehyde dehydrogenases have several applications in scientific research and industry:

  • Detoxification Studies: They are used to study metabolic pathways involving aldehyde detoxification.
  • Biocatalysis: Their ability to convert aldehydes into carboxylic acids makes them valuable in organic synthesis, particularly in producing fine chemicals and pharmaceuticals.
  • Plant Stress Response Research: In plant biology, they are investigated for their roles in mitigating oxidative stress caused by environmental factors .
Introduction to the ALDH Superfamily

Historical Overview and Discovery of ALDH Enzymes

The systematic study of aldehyde dehydrogenases (ALDHs) began in 1949 with the identification of NAD⁺-dependent aldehyde oxidation activity in ox liver, marking the first evidence of mammalian ALDH activity [1] [4]. By the late 1980s, ALDHs were classified into three distinct categories: Class 1 (cytosolic), Class 2 (mitochondrial), and Class 3 (tumor/corneal-specific), based on their physicochemical properties, tissue distribution, and substrate preferences [4] [10]. This classification evolved with advancements in genomic sequencing, leading to the establishment of the Aldehyde Dehydrogenase Gene Nomenclature Committee (AGNC) in 1999. The AGNC implemented a standardized system categorizing ALDHs into families (sharing ≥40% amino acid identity) and subfamilies (≥60% identity), a framework now encompassing 24 gene families across diverse organisms [1] [9]. Key milestones include the cloning of the first human ALDH2 cDNA in 1985, linking the ALDH22 polymorphism (Glu504Lys) to alcohol flush reaction in East Asian populations, and the discovery of ALDH's non-catalytic roles, such as ALDH1A1 functioning as a corneal crystallin [1] [4] [10].

Table 1: Key Historical Milestones in ALDH Research

YearDiscoverySignificance
1949First identification of mammalian ALDH activity (ox liver)Foundation for understanding aldehyde detoxification
1985Cloning of human ALDH2 cDNAEnabled genetic studies of alcohol metabolism disorders
1988-1990Classification into Classes 1, 2, 3Early functional categorization based on biochemical properties
1999AGNC nomenclature established (24 families)Standardized gene naming and classification across species
2003Identification of ALDH1A1 as a corneal crystallinRevealed structural role beyond enzymatic function
2008ALDH22 polymorphism linked to increased cancer riskHighlighted role in detoxification failure and disease pathogenesis

Classification and Nomenclature of ALDH Isozymes

The human ALDH superfamily comprises 19 putatively functional genes and 3 pseudogenes, grouped into families (ALDH1–ALDH19) based on sequence homology and structural characteristics [1] [10]. Key families include:

  • ALDH1A1–1A3: Cytosolic enzymes critical for retinaldehyde oxidation to retinoic acid, essential for development and vision [1] [2].
  • ALDH2: Mitochondrial tetramer with low Km for acetaldehyde, responsible for ~90% of ethanol-derived acetaldehyde clearance [5] [10].
  • ALDH3A1: Dimeric cytosolic enzyme overexpressed in tumors, confers resistance to cyclophosphamide via aldophosphamide detoxification [1] [4].
  • ALDH18 (P5CS): Bifunctional enzyme synthesizing Δ¹-pyrroline-5-carboxylate (P5C) for proline biosynthesis, crucial for osmotic stress response [7] [9].

Enzymes within a family share conserved structural domains:

  • Catalytic Domain: Contains the nucleophilic cysteine (Cys302 in ALDH2) and general base glutamate (Glu268 in ALDH2) [4] [10].
  • NAD(P)⁺-Binding Domain: Features a Rossmann fold (GxGxxG motif) for cofactor specificity (NAD⁺ for ALDH2; NADP⁺ for ALDH3A1) [4] [7].
  • Oligomerization Domain: Mediates tetramer (ALDH1/2) or dimer (ALDH3) assembly [4].

Table 2: Major Human ALDH Families and Their Characteristics

FamilySubcellular LocalizationPrimary SubstratesKey FunctionsAssociated Disorders
ALDH1A1CytosolRetinaldehyde, AcetaldehydeRetinoic acid synthesis, Dopamine metabolismCancer stem cell markers
ALDH2MitochondriaAcetaldehyde, Lipid aldehydesEthanol detoxification, Nitroglycerin bioactivationAlcohol flush, Alzheimer's disease
ALDH3A1CytosolBenzaldehyde, AldophosphamideOxidative stress protection, Chemotherapy resistanceCorneal dystrophy (rare)
ALDH5A1MitochondriaSuccinic semialdehydeGABA metabolismγ-Hydroxybutyric aciduria
ALDH18A1Cytosol/MitochondriaGlutamate-γ-semialdehydeProline/ornithine biosynthesisCutis laxa, Neurodegeneration

Evolutionary Conservation Across Prokaryotes and Eukaryotes

ALDHs represent an ancient enzyme superfamily originating over 3 billion years ago, with homologous sequences identified in bacteria (Pseudomonas), archaea, and eukaryotes [1] [9]. Phylogenic analyses of 56 ALDH sequences from diverse organisms reveal that modern human ALDH families diverged from four ancestral genes predating the split of Eubacteria and Eukaryotes [9]. Key evolutionary events include:

  • Neoproterozoic Era (800 MYA): Diversification of the ALDH1/2/5/6 cluster, coinciding with early eukaryotic evolution [9].
  • Phanerozoic Era (300 MYA): Duplication within the ALDH3/10/7/8 cluster, leading to family specialization [9].
  • Plant-Specific Expansions: Land plants evolved unique ALDH families (ALDH11, 12, 19, 21, 22) absent in mammals. For example, ALDH22 in Solanum tuberosum (potato) is implicated in stress-responsive pathways, while ALDH12 is exclusive to angiosperms [3] [7].

Conserved functional elements include:

  • Catalytic Tetrad: Cysteine (nucleophile), glutamate (general base), and asparagine/glutamine (stabilizing oxyanion) are invariant across 95% of ALDHs [4] [10].
  • Quaternary Structures: Tetrameric architecture (ALDH1/2) is conserved from bacteria to humans, while dimeric forms (ALDH3) emerged later in eukaryotes [4] [7].

Table 3: Evolutionary Distribution of ALDH Families Across Domains of Life

ALDH FamilyBacteriaArchaeaFungiPlantsMammalsConserved Functions
ALDH2+++++Acetaldehyde detoxification
ALDH5+++++Succinic semialdehyde oxidation (GABA shunt)
ALDH7+++++Antiquitin (lysine metabolism)
ALDH12---+-Chloroplast-specific stress response
ALDH22---+-Osmoprotectant synthesis (vascular plants)

Plant ALDHs exemplify functional diversification driven by terrestrial adaptation. For instance, ALDH2C4 (REF1) in Arabidopsis oxidizes coniferaldehyde during lignin biosynthesis, reinforcing cell walls against drought [7]. Similarly, ALDH10 enzymes in Glycine max (soybean) synthesize glycine betaine, an osmoprotectant critical for salinity tolerance [3] [6]. These adaptations highlight how gene family expansion and subfunctionalization underpin environmental resilience, with tandem duplications (e.g., StALDH2B cluster in potato) enhancing stress-responsive gene networks [3] [7].

Properties

CAS Number

9028-88-0

Product Name

ALDEHYDE DEHYDROGENASE

Molecular Formula

NULL

Synonyms

EC 1.2.1.5;EC: 1.2.1.5;ADH;ALDEHYDE DEHYDROGENASE;ALDEHYDE DEHYDROGENASE, POTASSIUM-ACTIVATED BAKER/'S YEAST (S CEREVISIAE);ALDEHYDE DEHYDROGENASE, YEAST;ALDEHYDE NAD(P)+ OXIDOREDUCTASE;ALDEHYDE: NAD (P) + OXIDOREDUCTASE

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